5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide
Beschreibung
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and an indole moiety
Eigenschaften
CAS-Nummer |
909669-73-4 |
|---|---|
Molekularformel |
C22H25F3N4O |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C22H25F3N4O/c1-15-2-4-19-17(12-15)6-11-29(19)21(30)27-18-7-9-28(10-8-18)14-16-3-5-20(26-13-16)22(23,24)25/h2-5,12-13,18H,6-11,14H2,1H3,(H,27,30) |
InChI-Schlüssel |
ZCZQEBHFIFASLV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)CC4=CN=C(C=C4)C(F)(F)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)CC4=CN=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide typically involves multiple steps, including the formation of the trifluoromethylpyridine, the piperidine ring, and the indole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and indole moiety play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may affect various pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)-2,3-dihydroindole-1-carboxamide: Shares a similar structure but with different substituents.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, a piperidine ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
